molecular formula C10H20N2 B1420792 8-Ethyl-2,8-diazaspiro[4.5]decane CAS No. 1217862-87-7

8-Ethyl-2,8-diazaspiro[4.5]decane

Cat. No.: B1420792
CAS No.: 1217862-87-7
M. Wt: 168.28 g/mol
InChI Key: LBJYTUPXMFMNOK-UHFFFAOYSA-N
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Description

8-Ethyl-2,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

8-Ethyl-2,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound interacts with RIPK1 by binding to its active site, thereby inhibiting its kinase activity . This interaction is crucial in modulating necroptosis, a form of programmed cell death. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in necroptosis. By inhibiting RIPK1, this compound prevents the activation of downstream signaling molecules such as RIPK3 and MLKL, thereby inhibiting necroptosis . This compound also affects gene expression and cellular metabolism, leading to changes in cell function and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of RIPK1, resulting in the inhibition of its kinase activity . This inhibition prevents the phosphorylation of RIPK3 and the subsequent activation of MLKL, which are key steps in the necroptosis pathway . Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound remains stable under standard laboratory conditions and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting necroptosis and promoting cell survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 activity and prevents necroptosis without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and off-target effects . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites may further interact with cellular targets, contributing to the overall effects of the compound on cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . Once inside the cell, the compound is distributed to various cellular compartments, where it exerts its effects on target biomolecules . The localization and accumulation of this compound within specific tissues and organs are critical for its therapeutic efficacy and safety .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These modifications direct the compound to specific organelles, where it interacts with target biomolecules and exerts its effects on cellular processes .

Properties

IUPAC Name

8-ethyl-2,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-12-7-4-10(5-8-12)3-6-11-9-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJYTUPXMFMNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CCNC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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